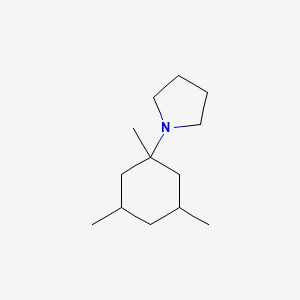![molecular formula C8H10N6O2S B12520764 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide is an organic compound that features a triazole ring and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide typically involves the reaction of 5-amino-1H-1,2,4-triazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The triazole ring and sulfonamide group play crucial roles in its binding to target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1,2,4-triazole: A related compound with similar triazole structure but without the sulfonamide group.
Sulfanilamide: A sulfonamide compound with a simpler structure, lacking the triazole ring.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups.
Uniqueness
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide is unique due to the combination of the triazole ring and sulfonamide group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N6O2S |
|---|---|
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C8H10N6O2S/c9-7-12-8(14-13-7)11-5-2-1-3-6(4-5)17(10,15)16/h1-4H,(H2,10,15,16)(H4,9,11,12,13,14) |
Clave InChI |
KEKZHVJCLRDDNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N)NC2=NNC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


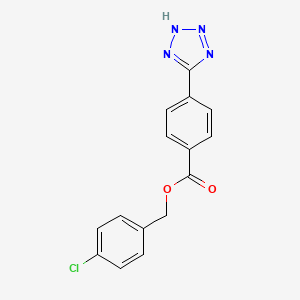
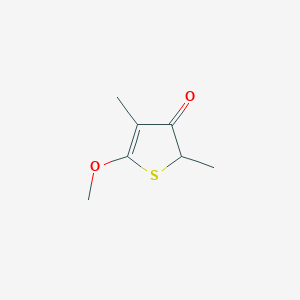
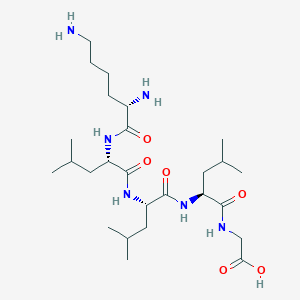

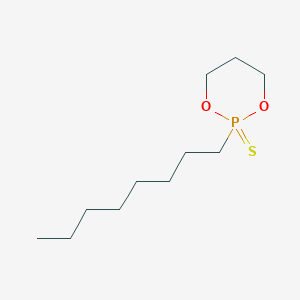

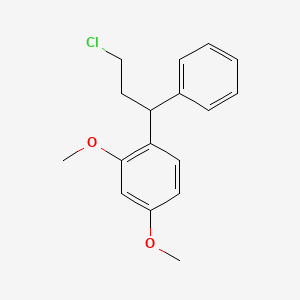
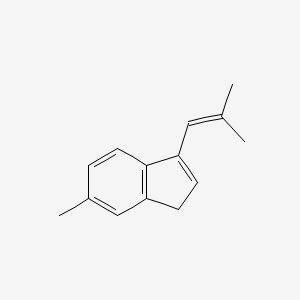
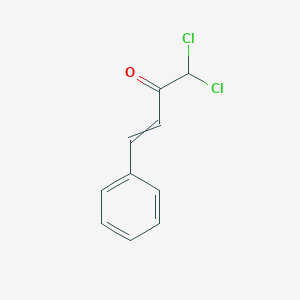
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
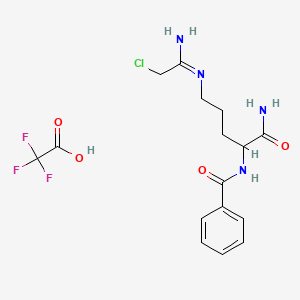
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
